Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and two ester groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dimethanol.
Substitution: Formation of diethyl 5-(2-aminophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate.
Scientific Research Applications
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(2-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 5-(2-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 5-(2-methylphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C17H18FNO5 |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-8-6-7-9-11(10)18)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 |
InChI Key |
OBLNAHUPFMBEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=CC=C2F |
Origin of Product |
United States |
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